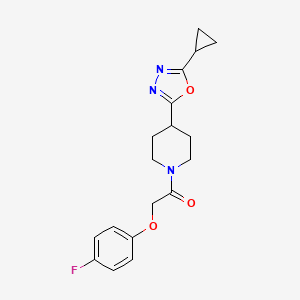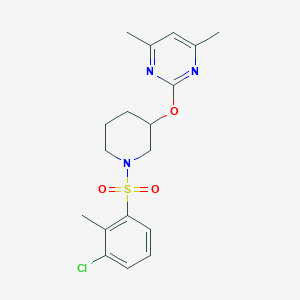![molecular formula C14H11F2N3 B2841039 4-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]aniline CAS No. 924118-90-1](/img/structure/B2841039.png)
4-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]aniline” is a chemical compound with the CAS Number: 924118-90-1 . It has a molecular weight of 259.26 . The IUPAC name for this compound is 4-[1-(difluoromethyl)-1H-benzimidazol-2-yl]aniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11F2N3/c15-14(16)19-12-4-2-1-3-11(12)18-13(19)9-5-7-10(17)8-6-9/h1-8,14H,17H2 . This code provides a unique representation of the molecule’s structure.The country of origin is UA . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available at the moment.
Applications De Recherche Scientifique
Ionic Liquids and Phase Behavior Studies
Benzodiazole derivatives have been studied in the context of ionic liquids, particularly imidazolium- and phosphonium-based ionic liquids, for their phase behavior with various solutes. Research has shown that the solvent abilities of ionic liquids can be significantly influenced by the selection of anions, such as bistriflamide or triflate, affecting their solubility with hydrogen-bonding solutes and aromatic compounds. This indicates potential applications in creating mixed solvents for separation processes and extractions from aqueous solutions or original matrices (Visak et al., 2014).
Synthesis of Functionalized Azole Compounds
Benzodiazole and its derivatives have been explored for chemical fixation with CO2, providing a novel avenue for synthesizing functionalized azole compounds. This approach offers a sustainable, economical, and environmentally friendly method to access important natural and biologically active azole derivatives, opening new possibilities for synthetic organic chemists in drug development and material science (Vessally et al., 2017).
Optoelectronic Materials
Research into quinazolines, a group of benzodiazines, has extended into optoelectronic applications due to their broad spectrum of biological activities. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for creating novel optoelectronic materials. These materials are promising for applications in organic light-emitting diodes, image sensors, and solar cells, highlighting the potential of benzodiazole derivatives in advancing optoelectronic technology (Lipunova et al., 2018).
Chemotherapeutic Research
Benzothiazoles, closely related to benzodiazoles, have been the focus of medicinal chemistry research due to their diverse pharmacological properties. Numerous studies have highlighted the therapeutic potential of benzothiazole derivatives as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. This extensive range of biological activities makes benzothiazole and its derivatives promising candidates for drug development and therapy (Keri et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
4-[1-(difluoromethyl)benzimidazol-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3/c15-14(16)19-12-4-2-1-3-11(12)18-13(19)9-5-7-10(17)8-6-9/h1-8,14H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPTYJREZOCIHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(F)F)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[3-[(3,4-Difluorophenyl)methyl]azetidin-1-yl]methyl]-4-methylcyclohexan-1-ol](/img/structure/B2840956.png)
![7-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2840959.png)



![N-(sec-butyl)-1-[(2-chlorobenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2840966.png)
![1,7-dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2840967.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3-bromophenyl)acetamide](/img/structure/B2840971.png)
![2-(2-(2-oxo-2H-chromen-3-yl)thiazol-4-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2840972.png)
![2-Ethyl-5-[(mesitylmethyl)sulfanyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2840973.png)



